



Application Notes and Protocols for Dentigerumycin

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Compound of Interest		
Compound Name:	Dentigerumycin	
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Introduction

Dentigerumycin is a complex cyclic depsipeptide natural product isolated from the bacterium Pseudonocardia sp., which is found in a symbiotic relationship with fungus-growing ants of the species Apterostigma dentigerum.[1][2] This molecule exhibits significant biological activity, including selective inhibition of the parasitic fungus Escovopsis sp., which poses a threat to the ants' fungal gardens.[1] The intricate structure of **Dentigerumycin** features several unusual amino acid residues, such as piperazic acid, γ -hydroxy piperazic acid, β -hydroxy leucine, and N-hydroxy-alanine, linked to a polyketide-derived side chain containing a pyran ring.[1]

To date, a complete laboratory total synthesis of **Dentigerumycin** has not been reported in the scientific literature. Current research has focused on its isolation from natural sources, comprehensive structural elucidation, and the discovery of new analogs.[3] These application notes and protocols, therefore, provide a detailed overview of the established laboratory methods for the isolation, purification, and characterization of **Dentigerumycin**. Additionally, synthetic strategies for its key structural motifs are discussed to aid researchers in the potential future development of a total synthesis.

Application Notes

Biological Activity and Potential Applications



Dentigerumycin has demonstrated potent and selective antifungal activity against Escovopsis sp. with a minimum inhibitory concentration (MIC) of 2.8 μM.[1] This selectivity makes it an interesting lead compound for the development of novel antifungal agents. Furthermore, an analog, **Dentigerumycin** E, has been shown to possess antiproliferative and antimetastatic properties against human cancer cells, suggesting that the **Dentigerumycin** scaffold may have broader therapeutic potential.[4][5] The unique structure, containing a combination of non-proteinogenic amino acids and a polyketide element, presents a unique pharmacophore for further investigation and analog synthesis.

Challenges in Synthesis and Handling

The chemical complexity of **Dentigerumycin** presents significant challenges for its total synthesis. Key difficulties include:

- The stereoselective synthesis of its multiple chiral centers.
- The incorporation of unusual and sensitive amino acids, particularly the N-hydroxy and piperazic acid residues.
- The macrolactamization to form the cyclic depsipeptide core.
- The attachment and elaboration of the polyketide side chain.

Handling of piperazic acid-containing peptides requires special consideration due to the potential for side reactions associated with the cyclic hydrazine moiety.[6]

Quantitative Data

Table 1: Physicochemical Properties of **Dentigerumycin**[1][7]



Property	Value
Molecular Formula	C40H67N9O13
Molecular Weight	882.0 g/mol
Exact Mass	881.48583323 Da
Appearance	White powder
Biological Activity (MIC)	2.8 μM against Escovopsis sp.

Table 2: Selected ¹H and ¹³C NMR Spectral Data for **Dentigerumycin** in a relevant solvent (data extracted from literature)[1]

Position	¹³ C (ppm)	¹H (ppm)		
Amino Acid Residues				
Ala-15 (α-C)	50.2	4.58		
β-OH-Leu (α-C)	55.1	4.35		
Pip-1 (α-C)	58.9	4.85		
γ-OH-Pip (α-C)	57.3	4.95		
Pip-2 (α-C)	58.7	4.75		
N-OH-Ala (α-C)	52.8	5.10		
Polyketide Side Chain				
C-29 (CH-OH)	72.5	3.80		
C-30 (CH-OH)	70.1	3.95		
C-33 (CH-O)	78.9	4.15		
C-34 (CH)	35.1	1.75		

Note: This is a simplified representation. For full assignment, refer to the supplementary information of the original publication.



Experimental Protocols

Protocol 1: Isolation and Purification of Dentigerumycin from Pseudonocardia sp.

This protocol is based on the methods described by Oh et al.[1]

- 1. Large-Scale Cultivation of Pseudonocardia sp. a. Prepare a suitable liquid medium (e.g., YEME medium). b. Inoculate the medium with a culture of Pseudonocardia sp. isolated from Apterostigma dentigerum. c. Incubate the culture in a rotary shaker at 30°C and 200 rpm for 6-7 days. For large-scale production, a total volume of 8 L or more may be required.[1]
- 2. Extraction of **Dentigerumycin** a. Centrifuge the liquid culture to separate the mycelium and supernatant. b. Extract the supernatant twice with an equal volume of ethyl acetate (EtOAc). c. Combine the organic layers and evaporate the solvent under reduced pressure to yield a crude extract. d. The mycelium can also be extracted with methanol (MeOH) to recover any cell-bound product.
- 3. Chromatographic Purification a. C18 Flash Chromatography: i. Dissolve the crude extract in a minimal amount of MeOH. ii. Load the solution onto a C18 reverse-phase flash chromatography column. iii. Elute with a stepwise gradient of MeOH in water (e.g., 20%, 40%, 60%, 80%, 100% MeOH). iv. Collect fractions and analyze by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to identify fractions containing **Dentigerumycin**. b. High-Performance Liquid Chromatography (HPLC): i. Combine and concentrate the **Dentigerumycin**-containing fractions. ii. Purify the enriched material by reverse-phase HPLC (e.g., C18 column). iii. Use an appropriate gradient of acetonitrile (ACN) in water with 0.1% formic acid as a mobile phase. iv. Monitor the elution at a suitable wavelength (e.g., 210 nm). v. Collect the peak corresponding to **Dentigerumycin** and concentrate it to obtain the pure compound as a white powder.[1]

Protocol 2: Structural Elucidation of Dentigerumycin

1. Mass Spectrometry and NMR Spectroscopy a. Determine the molecular formula using high-resolution electrospray ionization time-of-flight mass spectrometry (HR-ESI-TOF MS).[1] b. Acquire a comprehensive set of NMR spectra in a suitable deuterated solvent (e.g., DMSO-d₆): i. ¹H NMR for proton chemical shifts and coupling constants. ii. ¹³C NMR for carbon chemical





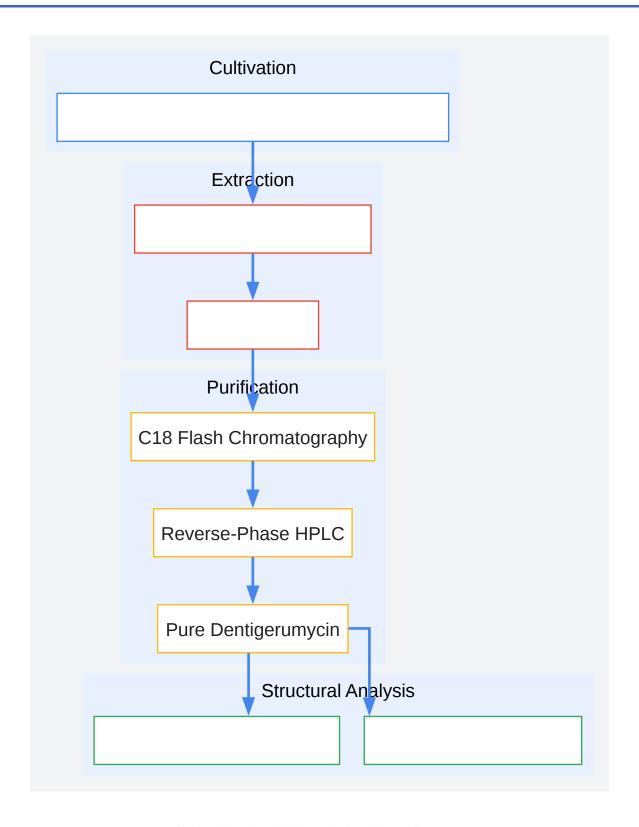


shifts. iii. 2D NMR experiments (COSY, HSQC, HMBC) to establish connectivity and assemble the planar structure.

2. Stereochemical Analysis of Amino Acid Residues (Advanced Marfey's Method) a. Acid Hydrolysis: i. Hydrolyze a small amount of **Dentigerumycin** (approx. 100 μ g) with 6 N HCl at 115°C for 1 hour in a sealed tube.[1] ii. Evaporate the HCl under a stream of nitrogen. b. Derivatization with Marfey's Reagent: i. Dissolve the hydrolysate in 100 μ L of water. ii. Add 20 μ L of a 1% (w/v) solution of L-FDLA (N α -(2,4-Dinitro-5-fluorophenyl)-L-leucinamide) in acetone and 20 μ L of 1 M NaHCO3. iii. Incubate the mixture at 40°C for 1 hour. iv. Quench the reaction by adding 10 μ L of 2 N HCl. v. Prepare a parallel sample using D-FDLA. c. LC-MS Analysis: i. Analyze the derivatized samples by LC-MS. ii. Compare the retention times of the L-FDLA derivatives of the amino acids from the hydrolysate with those of authentic L- and D-amino acid standards derivatized with L-FDLA. iii. For L-amino acids, the L-FDLA derivative elutes earlier than the D-FDLA derivative. This allows for the assignment of the absolute configuration of the α -carbons.[1]

Visualizations

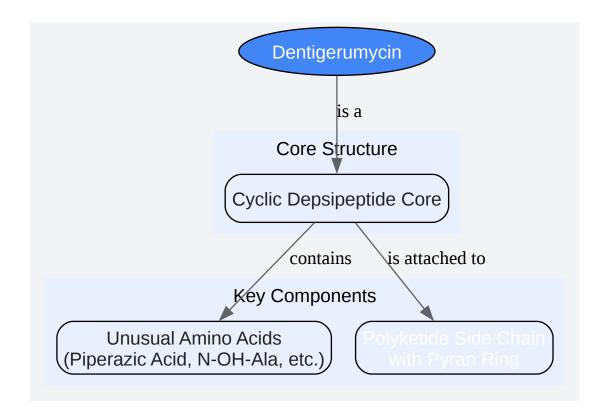




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Caption: Workflow for the isolation and characterization of **Dentigerumycin**.

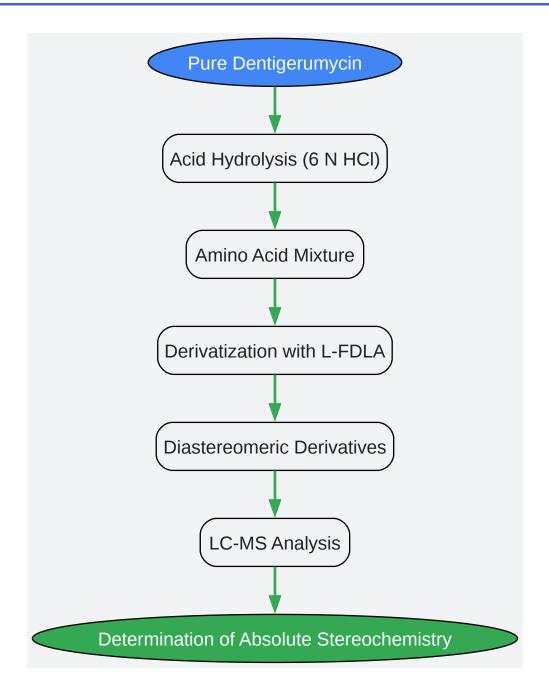




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Caption: Key structural features of the **Dentigerumycin** molecule.





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Caption: Workflow for stereochemical analysis using Marfey's method.

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